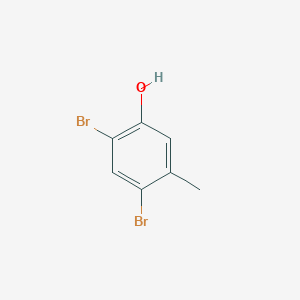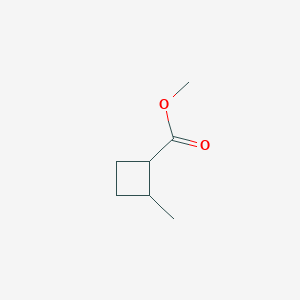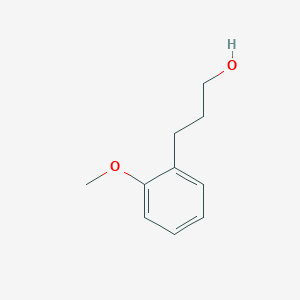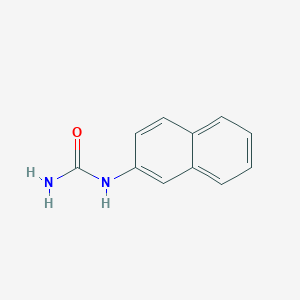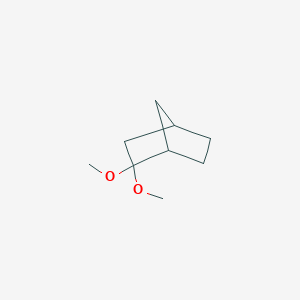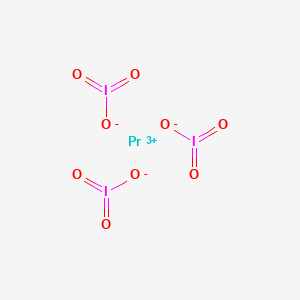
Praseodymium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium triiodate (Pr(IO3)3) is a rare earth metal compound that has gained attention in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in water and has a molecular weight of 685.62 g/mol. Praseodymium triiodate has been studied extensively for its potential applications in various fields such as catalysis, energy storage, and environmental remediation.
Mécanisme D'action
The mechanism of action of Praseodymium triiodate in catalysis is still under investigation. However, it has been proposed that the compound acts as a Lewis acid catalyst, which facilitates the transfer of electrons in the reaction. In photocatalysis, Pr(IO3)3 absorbs light energy and generates electron-hole pairs, which react with the organic pollutants to degrade them into harmless products.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Pr(IO3)3. However, it has been reported that exposure to high concentrations of Praseodymium triiodate can cause irritation to the eyes, skin, and respiratory system. Therefore, it is essential to handle this compound with care.
Avantages Et Limitations Des Expériences En Laboratoire
Praseodymium triiodate has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized using simple methods. Additionally, Pr(IO3)3 is a highly efficient catalyst, which makes it an ideal choice for various reactions. However, the limitations of this compound include its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on Praseodymium triiodate. One area of interest is the development of new synthesis methods that can produce this compound in large quantities and at a lower cost. Another area of research is the investigation of the catalytic properties of Pr(IO3)3 for other reactions. Additionally, the potential use of Praseodymium triiodate in energy storage and environmental remediation is an exciting avenue for future research.
Conclusion
In conclusion, Praseodymium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It has been studied extensively for its potential applications in catalysis, energy storage, and environmental remediation. The compound can be synthesized through various methods, and its mechanism of action is still under investigation. While there is limited research on the biochemical and physiological effects of Pr(IO3)3, it is essential to handle this compound with care. There are several potential future directions for research on Praseodymium triiodate, including the development of new synthesis methods and investigation of its catalytic properties for other reactions.
Méthodes De Synthèse
Praseodymium triiodate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most common method for synthesizing Pr(IO3)3 is by reacting praseodymium nitrate with potassium iodate in aqueous solution. The reaction is carried out under controlled conditions of temperature and pH to obtain a pure product.
Applications De Recherche Scientifique
Praseodymium triiodate has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of Pr(IO3)3 is in catalysis. It has been found to be an efficient catalyst for the oxidation of alcohols and alkanes. Praseodymium triiodate has also been used as a photocatalyst for the degradation of organic pollutants in wastewater treatment.
Propriétés
Numéro CAS |
14945-15-4 |
|---|---|
Nom du produit |
Praseodymium triiodate |
Formule moléculaire |
I3O9Pr |
Poids moléculaire |
665.62 g/mol |
Nom IUPAC |
praseodymium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
CIFGBMZYGQOOKC-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |
Autres numéros CAS |
14945-15-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



